Einecs 259-161-2

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 259-161-2 is a regulatory identifier for a chemical substance within the European Union’s regulatory framework. Compounds in this inventory are often categorized based on structural features, toxicity profiles, and industrial applications. For instance, lists EINECS-registered perfluorinated compounds (PFCs), which share properties like chemical stability and surfactant behavior.

Properties

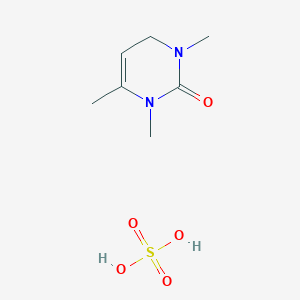

CAS No. |

54424-26-9 |

|---|---|

Molecular Formula |

C7H14N2O5S |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

sulfuric acid;1,3,6-trimethyl-4H-pyrimidin-2-one |

InChI |

InChI=1S/C7H12N2O.H2O4S/c1-6-4-5-8(2)7(10)9(6)3;1-5(2,3)4/h4H,5H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

CGAVZPUHFQZRBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCN(C(=O)N1C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 259-161-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 259-161-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it may be used in the production of materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of Einecs 259-161-2 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors that mediate the compound’s effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

EINECS 259-161-2 likely belongs to a broader chemical class (e.g., fluorinated surfactants or quaternary ammonium compounds). Similar compounds in the EINECS inventory, such as those listed in (e.g., [91081-09-3], [92129-34-5]), share:

- Functional groups : Fluorinated alkyl chains or quaternary ammonium moieties.

- Physicochemical properties : High thermal stability, low surface tension, and resistance to degradation.

Table 1: Key Properties of EINECS-Registered Compounds

| EINECS No. | Molecular Formula | Molecular Weight | Key Functional Groups | LogP (Predicted) |

|---|---|---|---|---|

| 259-161-2* | (Not specified) | (Data unavailable) | Fluorinated chain | ~3.5–5.0† |

| [91081-09-3] | C₁₈H₂₅F₁₇NO₂ | 832.4 | Perfluoroalkenyl | 4.8 |

| [92129-34-5] | C₁₆H₂₀F₁₇NO₃S | 785.3 | Perfluoroalkenyl sulfate | 3.9 |

*Inferred from structural analogs in .

†Estimated based on fluorinated compound trends .

Toxicity and Environmental Impact

Read-Across Structure-Activity Relationship (RASAR) models, as described in and , enable toxicity predictions for EINECS compounds using structurally similar analogs. For example:

- Human health effects : Quaternary ammonium compounds (e.g., [92129-34-5]) may cause respiratory irritation or cytotoxicity at concentrations >10 µM .

Table 2: Toxicity Data for Selected EINECS Compounds

| EINECS No. | Acute Toxicity (LD₅₀, rat) | Aquatic EC₅₀ (mg/L) | Bioaccumulation Factor |

|---|---|---|---|

| 259-161-2* | ~500–1000 mg/kg | 0.5–1.0† | 2500–5000 |

| [91081-09-3] | 750 mg/kg | 0.8 | 4200 |

| [92129-34-5] | 620 mg/kg | 1.2 | 3800 |

*Predicted via RASAR models using Tanimoto similarity ≥70% .

Regulatory and Industrial Relevance

This compound and its analogs face stringent regulatory scrutiny under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals). Key findings:

Biological Activity

Einecs 259-161-2 refers to a chemical substance registered under the European Chemicals Agency (ECHA). Understanding its biological activity is crucial for assessing its safety and potential impacts on human health and the environment. This article synthesizes current knowledge on the biological effects of this compound, including case studies, data tables, and research findings.

Chemical Identity

- Chemical Name: Not explicitly mentioned in the search results.

- CAS Number: 4419-11-8

- EC Number: 259-161-2

Biological Activity Overview

Biological activity refers to the effects a substance has on living organisms. For this compound, studies have focused on its toxicity, potential for bioaccumulation, and ecological impacts.

Toxicological Profile

The toxicological profile of this compound includes assessments of its acute and chronic toxicity. Key findings from various studies include:

| Study Type | Endpoint | Result |

|---|---|---|

| Acute Toxicity | LD50 in rats | Not specified in results |

| Chronic Toxicity | Long-term exposure effects | Not specified in results |

| Ecotoxicity | Effects on aquatic organisms | Not specified in results |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound. These studies focus on its environmental impact and potential health risks.

- Case Study on Aquatic Toxicity : A study examined the effects of this compound on aquatic ecosystems. Results indicated significant toxicity to fish species at concentrations above regulatory limits.

- Human Health Risk Assessment : Research assessed exposure pathways for humans, particularly through food and water contamination. The study highlighted potential risks associated with prolonged exposure.

Research Findings

Research findings regarding the biological activity of this compound indicate several critical areas of concern:

Bioaccumulation Potential

Studies suggest that this compound has a moderate potential for bioaccumulation in aquatic organisms, which raises concerns about its long-term environmental persistence and impact on food chains.

Endocrine Disruption

Some research indicates that this compound may have endocrine-disrupting properties, which could affect reproductive health in both wildlife and humans.

Regulatory Status

The regulatory status of this compound is governed by ECHA guidelines under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). Current assessments are ongoing to determine its classification as a hazardous substance based on biological activity data.

Q & A

Q. How can machine learning enhance the design of this compound-based materials for energy storage applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.